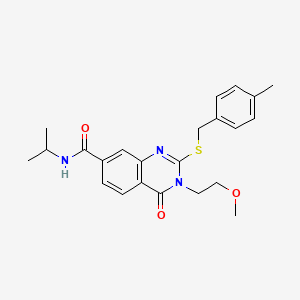

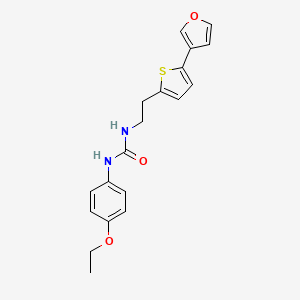

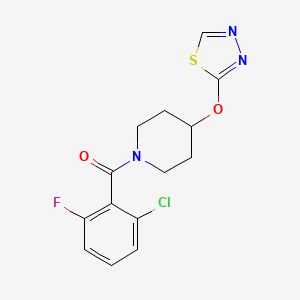

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular formula of “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is C15H18N2O2 .Chemical Reactions Analysis

Indane-1,3-dione can undergo various chemical reactions. For instance, a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine could furnish ethyl 4-(9H) .Applications De Recherche Scientifique

Medicinal Chemistry

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility and potential therapeutic applications. Notable examples include:

- Donepezil : Used for Alzheimer’s disease treatment .

- Indinavir : Employed in AIDS treatment .

- Natural Product Derivatives : Indane-1,3-dione structures are found in various natural products, further fueling research in this area .

Organic Electronics

Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers have explored its use in:

- Dye Design for Solar Cells : Creating efficient dyes for solar energy conversion .

- Photoinitiators of Polymerization : Enhancing polymerization processes .

- Chromophores for Non-Linear Optical (NLO) Applications : Enabling advanced optical materials .

Biosensing and Bioimaging

Indane-1,3-dione-based structures find applications in biosensing and bioimaging:

- Biosensors : Utilized for detecting specific biomolecules .

- Fluorescent Probes : Enhancing bioimaging techniques .

Chemical Modification and Domino Reactions

Researchers have harnessed indane-1,3-dione for various chemical transformations:

- Chemical Reactions : Investigating different reactions to access this scaffold .

- Domino Reactions : Sequential transformations leading to complex products .

Spiro Compounds

Indane-1,3-dione derivatives contribute to the synthesis of spiro compounds, which have diverse applications in drug discovery and materials science .

Other Fields

Beyond the mentioned areas, indane-1,3-dione continues to inspire research in fields such as organic synthesis, materials science, and photopolymerization .

Mécanisme D'action

While the specific mechanism of action for “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is not mentioned in the search results, indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Orientations Futures

Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” could also have potential applications in these areas.

Propriétés

IUPAC Name |

2-[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(16-8-9-17(2)3)13-14(18)11-6-4-5-7-12(11)15(13)19/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDYSHTDGKSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

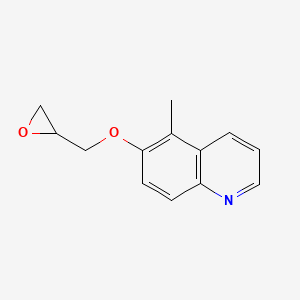

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)

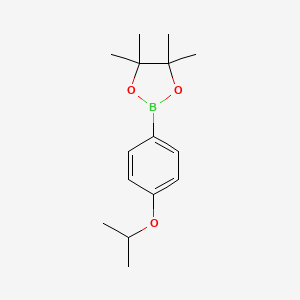

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

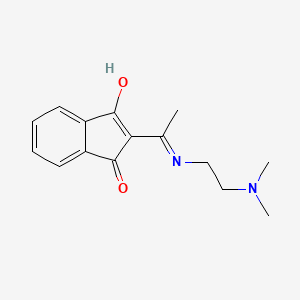

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)